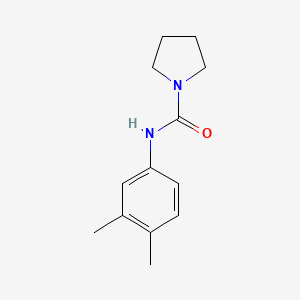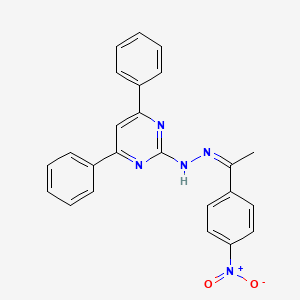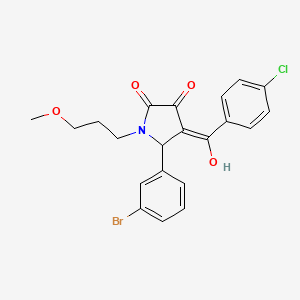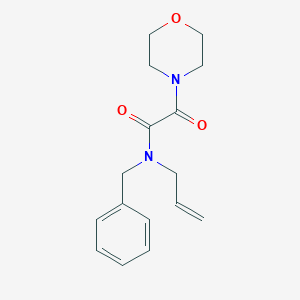
N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs). DMPP is a synthetic agonist that selectively activates nAChRs, which are important neurotransmitter receptors involved in a wide range of physiological processes.
作用機序
N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide activates nAChRs by binding to the receptor and inducing a conformational change that allows ions to flow across the membrane. This activation of nAChRs leads to the release of neurotransmitters such as dopamine, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In the brain, this compound has been shown to increase the release of dopamine, which is involved in reward and motivation. This compound has also been shown to increase the release of acetylcholine, which is involved in learning and memory. In muscle cells, this compound has been shown to increase the release of calcium ions, which are involved in muscle contraction.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide in lab experiments is that it selectively activates nAChRs, which allows researchers to study the specific function of these receptors. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that it is a synthetic compound and may not accurately mimic the effects of natural neurotransmitters.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of more selective agonists that can activate specific subtypes of nAChRs. Additionally, researchers are interested in studying the effects of this compound on different tissues and in different disease states. Finally, there is interest in developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
合成法
N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylaniline with pyrrolidine-1-carboxylic acid, followed by acylation with an appropriate reagent. Alternatively, this compound can be synthesized using a one-pot method that involves the reaction of 3,4-dimethylaniline with pyrrolidine-1-carboxylic acid, followed by cyclization with an appropriate reagent.
科学的研究の応用
N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide has been used extensively in scientific research as a tool for studying the function of nAChRs. Specifically, this compound is used to selectively activate nAChRs, which allows researchers to study the role of these receptors in a variety of physiological processes. This compound has been used to study the function of nAChRs in the brain, as well as in other tissues such as muscle and immune cells.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-6-12(9-11(10)2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQOYLMWHTVYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylthio)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5317485.png)
![3-(butylthio)-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5317489.png)

![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5317510.png)


![2-(4-{1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}phenyl)pyridine](/img/structure/B5317525.png)
![N-ethyl-2-methoxy-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5317535.png)

![N-[(1-ethyl-1H-indazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5317554.png)
![2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5317574.png)
![N-(2-ethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5317578.png)
![4-{2-[(4-fluorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317582.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5317594.png)